molecular formula C27H26N2O3S2 B2937342 (3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone CAS No. 890822-73-8

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

Cat. No. B2937342
CAS RN: 890822-73-8
M. Wt: 490.64
InChI Key: QFUBWIKZWIJTTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. It also includes the reaction conditions such as temperature, pressure, and time .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties, such as its acidity or basicity, redox potential, and reactivity with other chemicals, would also be studied .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely .

Future Directions

This involves predicting future research directions based on the compound’s properties and potential applications. This could include developing new synthetic methods, studying new reactions, or exploring potential uses in medicine or industry .

properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-16-6-11-20(12-7-16)24(30)25-23(28)26(34(31,32)21-13-8-17(2)9-14-21)27(33-25)29-22-15-18(3)5-10-19(22)4/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUBWIKZWIJTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC(=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

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